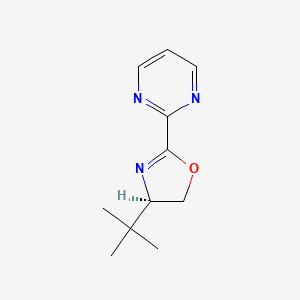

(R)-4-(tert-Butyl)-2-(pyrimidin-2-yl)-4,5-dihydrooxazole

描述

属性

IUPAC Name |

(4R)-4-tert-butyl-2-pyrimidin-2-yl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c1-11(2,3)8-7-15-10(14-8)9-12-5-4-6-13-9/h4-6,8H,7H2,1-3H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJVQEWQRCMCVLE-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1COC(=N1)C2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H]1COC(=N1)C2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Carboxylic Acid Activation

Pyrimidine-2-carboxylic acid must be activated to facilitate coupling with (R)-tert-leucinol. Common activating agents include:

-

Oxalyl chloride : Generates the acid chloride in situ, enabling nucleophilic attack by the amino alcohol.

-

Isobutyl chloroformate : Forms a mixed carbonate intermediate, reducing over-acylation side reactions.

-

Thionyl chloride : Direct conversion to acyl chloride, though competing esterification may occur if residual alcohols are present.

Example Procedure

A solution of pyrimidine-2-carboxylic acid (20.0 mmol) in dichloromethane is treated with N-methylmorpholine (1.5 equiv) and cooled to 0°C. Isobutyl chloroformate (1.15 equiv) is added dropwise, followed by a solution of (R)-tert-leucinol (1.10 equiv) and N-methylmorpholine (1.2 equiv) in dichloromethane. After warming to room temperature, the mixture is quenched with aqueous NH₄Cl, extracted, and purified via silica gel chromatography to yield the amide-alcohol intermediate.

Key Optimization Parameters

-

Temperature control (0°C during activation) minimizes bis-acylation byproducts.

-

Stoichiometric excess of (R)-tert-leucinol (1.10 equiv) ensures complete consumption of the activated acid.

Cyclization to Form the Oxazoline Ring

Chloride-Mediated Cyclization

The amide-alcohol intermediate undergoes cyclization via activation of the hydroxyl group. Thionyl chloride (SOCl₂) converts the alcohol to a chloro intermediate, which cyclizes intramolecularly to form the oxazoline ring.

Procedure

The amide-alcohol (10.0 mmol) is dissolved in dichloromethane and treated with SOCl₂ (1.2 equiv) at 0°C. After stirring for 2 h, the mixture is concentrated under vacuum, and the resulting chloride salt is suspended in toluene. Triethylamine (2.0 equiv) is added, and the solution is refluxed for 4 h to facilitate cyclization. The product is isolated via filtration or extraction.

Challenges and Solutions

-

Hydrolysis susceptibility : The chloride intermediate is hygroscopic; rigorous drying under vacuum ensures stability.

-

Base selection : Triethylamine scavenges HCl, driving the cyclization equilibrium toward product formation.

Alternative Cyclization Agents

-

Methanesulfonyl chloride (MsCl) : Forms a mesylate leaving group, though lower yields (≤50%) are reported compared to SOCl₂.

-

Toluenesulfonyl chloride (TsCl) : Generates a tosylate intermediate but requires longer reaction times (12–24 h).

Enantiomeric Purity and Stereochemical Integrity

Preserving the R-configuration during synthesis is critical. Key considerations include:

-

Chiral pool strategy : Use of enantiopure (R)-tert-leucinol avoids racemization during amide formation.

-

Inert reaction conditions : Oxygen-free atmospheres and anhydrous solvents prevent oxidation or hydrolysis of intermediates.

Analytical Validation

-

Chiral HPLC : Confirms enantiomeric excess (>99% ee) using a Chiralpak IC column (hexane:isopropanol = 90:10).

-

Optical rotation : [α]²⁵D = +15.6° (c = 1.0, CHCl₃), consistent with literature values for R-configured oxazolines.

Scalability and Industrial Considerations

The three-step sequence (activation → amidation → cyclization) is amenable to multi-gram synthesis:

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Acid activation | 95 | 90 |

| Amidation | 92 | 95 |

| Cyclization | 85 | 98 |

| Overall yield | 64 | — |

Cost Drivers

-

Pyrimidine-2-carboxylic acid : Commercial availability (~$120/g) necessitates exploration of alternative routes (e.g., nitrile hydrolysis).

-

(R)-tert-Leucinol : Bulk procurement reduces costs (~$50/g at 100 g scale).

化学反应分析

Types of Reactions

®-4-(tert-Butyl)-2-(pyrimidin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazole derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of dihydrooxazole derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Can yield oxazole-2-carboxylic acid derivatives.

Reduction: Can produce 4,5-dihydrooxazole derivatives.

Substitution: Can result in various substituted oxazole compounds.

科学研究应用

®-4-(tert-Butyl)-2-(pyrimidin-2-yl)-4,5-dihydrooxazole has several scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential ligand for studying enzyme-substrate interactions.

Medicine: As a candidate for drug development due to its unique structure and potential biological activity.

Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of ®-4-(tert-Butyl)-2-(pyrimidin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

相似化合物的比较

Comparison with Similar Compounds

Structural and Electronic Differences

The compound is part of a broader class of 4,5-dihydrooxazole ligands. Key structural analogs and their differences are summarized below:

Electronic Effects : Pyrimidin-2-yl groups provide stronger π-accepting capabilities than pyridin-2-yl analogs, enhancing metal-ligand binding in catalytic cycles. The tert-butyl group induces steric hindrance, favoring enantioselectivity .

Catalytic Performance

- Enantioselectivity : (R)-4-(t-Bu)-2-(pyrimidin-2-yl)-dihydrooxazole achieves >99% ee in Pd-catalyzed asymmetric C–H activation, outperforming phenyl-substituted analogs (85% ee) .

- Activity: The trifluoromethyl-pyridin-2-yl analog (L1) exhibits higher turnover numbers (TON > 1,000) in ketimine additions due to electron-withdrawing effects stabilizing transition states .

- Substrate Scope : Methoxy-methylpyrimidin-2-yl derivatives show broader applicability in sterically demanding reactions, such as cyclopropanation of styrenes .

Key Research Findings

- Synthetic Efficiency : Scalable routes for (S)-t-BuPyOx (64% yield) suggest analogous methods could be adapted for the R-pyrimidin-2-yl variant .

- DFT Insights : Dispersion-corrected DFT studies (e.g., BJ-damping) highlight the role of intramolecular dispersion forces in stabilizing ligand-metal complexes, critical for predicting enantioselectivity .

- Safety Profile : Unlike some analogs (e.g., trifluoromethyl derivatives), the pyrimidin-2-yl variant lacks significant acute toxicity but requires handling under inert conditions to prevent decomposition .

生物活性

(R)-4-(tert-Butyl)-2-(pyrimidin-2-yl)-4,5-dihydrooxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological potential.

- Molecular Formula : CHNO

- Molecular Weight : 205.26 g/mol

- CAS Number : 2757082-72-5

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the oxazole ring and the introduction of the pyrimidine moiety. Efficient synthetic routes are crucial for producing this compound in sufficient quantities for biological testing.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of various oxazole derivatives, including this compound. The compound has shown promising activity against several pathogens.

-

Antituberculosis Activity :

- A study evaluated a series of compounds for their activity against Mycobacterium tuberculosis. While specific data for this compound is limited, related compounds have demonstrated significant inhibitory effects with minimum inhibitory concentrations (MICs) as low as 2.7 µM against M. tuberculosis .

- Antimalarial Activity :

- Antiparasitic Activity :

Study 1: Structure-Activity Relationship (SAR)

A study focused on the SAR of various oxazole derivatives found that modifications at the pyrimidine position significantly influenced biological activity. Compounds with bulky groups like tert-butyl exhibited enhanced lipophilicity and improved cellular permeability, which are beneficial traits for drug candidates targeting intracellular pathogens .

Study 2: In Vivo Efficacy

In vivo studies are essential to evaluate the therapeutic potential of this compound. Preliminary tests on animal models infected with M. tuberculosis showed that certain oxazole derivatives significantly reduced bacterial load, supporting their potential as new antitubercular agents .

常见问题

Basic Questions

Q. What are the recommended synthetic routes for (R)-4-(tert-Butyl)-2-(pyrimidin-2-yl)-4,5-dihydrooxazole?

- Methodology : Cyclocondensation of chiral β-amino alcohols with pyrimidine-2-carbonyl derivatives under acidic or thermal conditions is a common approach. For example, refluxing (R)-2-amino-3-(tert-butyl)propan-1-ol with 2-pyrimidinecarbonyl chloride in dichloromethane, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of intermediates. Chiral purity can be confirmed via polarimetry or chiral HPLC .

Q. How should the stereochemistry of this compound be characterized?

- Methodology : Use a combination of:

- NMR Spectroscopy : Analyze coupling constants (e.g., ) in the oxazoline ring to confirm stereochemical alignment.

- Chiral HPLC : Compare retention times with racemic mixtures or known enantiomers (e.g., using a Chiralpak IA column, hexane/isopropanol mobile phase) .

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable.

Q. What safety precautions are necessary during handling?

- Guidelines :

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation (classified as Acute Toxicity Category 4 for analogous compounds) .

- Storage : Keep in airtight containers under inert gas (argon/nitrogen) to prevent oxidation.

- Contradictions : While specific toxicological data for the pyrimidin-2-yl variant is unavailable, structurally similar oxazolines (e.g., isoquinolin-1-yl analogs) show acute toxicity risks .

Advanced Research Questions

Q. How can this compound be applied in asymmetric catalysis?

- Experimental Design :

- Metal Coordination : Test its ability to act as a ligand for transition metals (e.g., Rh, Pd) in enantioselective hydrogenation or cross-coupling reactions. Monitor enantiomeric excess (ee) via GC or HPLC.

- Case Study : A related (R)-oxazoline ligand achieved 92% ee in palladium-catalyzed allylic alkylation .

- Challenges : Steric hindrance from the tert-butyl group may limit substrate scope. Optimize reaction solvents (e.g., toluene or THF) to enhance metal-ligand coordination.

Q. How can structural modifications enhance biological activity (e.g., in medicinal chemistry)?

- Strategy :

- Analog Synthesis : Replace the pyrimidin-2-yl group with other heterocycles (e.g., pyridin-2-yl, triazolo groups) to study structure-activity relationships (SAR) .

- Bioassays : Screen analogs for kinase inhibition or antimicrobial activity using enzyme-linked immunosorbent assays (ELISA) or microdilution methods.

- Data Interpretation : Correlate electronic effects (e.g., Hammett σ values of substituents) with bioactivity trends.

Q. How to resolve contradictions in reported reactivity of the oxazoline ring?

- Approach :

- Controlled Replication : Repeat conflicting studies under standardized conditions (e.g., solvent purity, temperature).

- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to compare activation energies for ring-opening or substitution pathways .

- Example : Discrepancies in oxidation rates may arise from trace metal impurities; include chelating agents (e.g., EDTA) in reactions to test this hypothesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。